molecular formula C6H8N2O2S B2874928 3-(Methylsulfonyl)pyridin-2-amine CAS No. 878805-97-1

3-(Methylsulfonyl)pyridin-2-amine

Cat. No.: B2874928
CAS No.: 878805-97-1
M. Wt: 172.2
InChI Key: MXDDWPNJZHWSNA-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)pyridin-2-amine is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of pyridine, characterized by the presence of a methylsulfonyl group attached to the third carbon and an amino group attached to the second carbon of the pyridine ring.

Scientific Research Applications

3-(Methylsulfonyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation respectively .

Future Directions

While specific future directions for “2-Pyridinamine, 3-(methylsulfonyl)-” were not found, research on structurally similar pyridinium salts has been extensive, with applications in various fields such as materials science and biological issues related to gene delivery . This suggests potential future research directions for “2-Pyridinamine, 3-(methylsulfonyl)-”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)pyridin-2-amine typically involves the introduction of the methylsulfonyl group to the pyridine ring. One common method is the reaction of 2-aminopyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted pyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfonyl)pyridin-2-amine is unique due to the specific positioning of the methylsulfonyl and amino groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for various applications .

Properties

IUPAC Name

3-methylsulfonylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDDWPNJZHWSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of 800 mg of 2-chloro-3-(methylsulfonyl)pyridine (synthesized according to a method disclosed in J. Org. Chem. 1979, 44, 3080-3082) and 60 mL of aqueous ammonia, was stirred overnight in a sealed-tube at 175° C. After cooling back to room temperature, the mixture was extracted with diethyl ether, and the organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The insolubles were filtered. The filtrate was concentrated under reduced pressure, and 473 mg of 3-(methylsulfonyl)pyridine-2-amine [162-1] was obtained as a light orange solid.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

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